

Application Notes: But-3-ynal in Attochemistry

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Compound Focus: But-3-ynal

CAS No.: 52844-23-2

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But-3-ynal (C₄H₄O) is an organic compound featuring a terminal alkyne and an aldehyde group. Recent theoretical studies have highlighted its potential for sustaining **long-lasting charge migration**, a form of ultrafast electron dynamics triggered by ionization [1] [2]. This phenomenon, if controlled, could pave the way for manipulating chemical reactions at the electron level, a core goal of attochemistry.

The key to its utility lies in its electronic structure. Upon ionization, its highest occupied molecular orbital (HOMO) exhibits a **hole mixing structure**, which creates a coherent superposition of electronic states [3]. Surprisingly, contrary to the intuition that larger molecules decohere faster, extending the carbon skeleton of **But-3-ynal** analogs can actually slow down decoherence and prolong charge migration [4].

Quantitative Molecular Properties

The table below summarizes key properties that make **But-3-ynal** suitable for attochemistry experiments.

Property	Value	Significance & Reference
Molecular Formula	C ₄ H ₄ O	Linear structure with aldehyde and terminal alkyne [5].
Molecular Weight	68.07 g/mol	[5]

Property	Value	Significance & Reference
Ionization Energy (IE)	9.85 eV (EST), 10.2 eV (EST)	Critical for predicting ionization behavior in strong laser fields [6].
HOMO Hole Mixing	Present	Enables correlation-driven charge migration; key for long-lived coherence [3].
Key Finding	Extended carbon backbone can prolong coherence	Challenges conventional wisdom; larger analogs show slower decoherence [4].

Experimental Protocol: Probing Charge Migration with IR Multiphoton Ionization

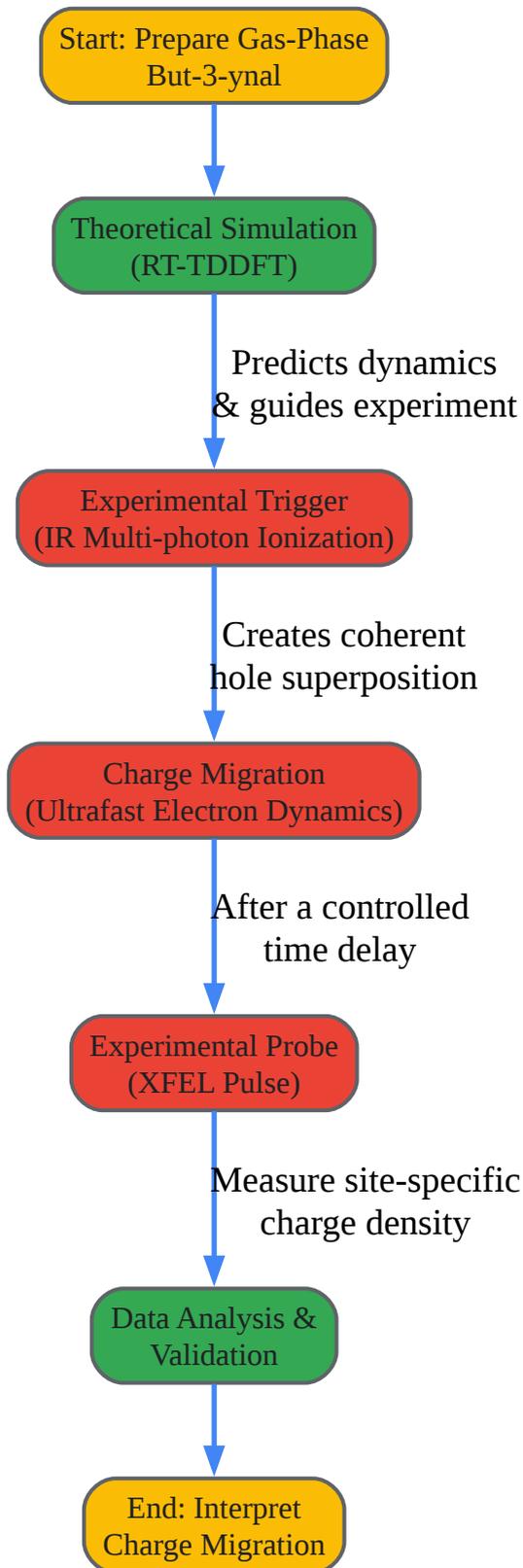
This protocol outlines a method to selectively trigger and observe correlation-driven charge migration in **But-3-ynal**, based on a proposed scheme combining IR multiphoton ionization and X-ray probing [3].

1. Principle Traditional extreme ultraviolet (XUV) pumps can populate too many cationic states, making it difficult to isolate specific charge migration dynamics. Using an intense **infrared (IR) multi-photon pulse** as a trigger offers superior selectivity, primarily ionizing only the outermost molecular orbitals (like the HOMO) and thus cleanly populating the coherent superposition of states involved in hole mixing [3].

2. Materials and Setup

- **Sample:** Isolated **But-3-ynal** molecules in the gas phase.
- **Laser System:** A source capable of delivering intense, short IR pulses (e.g., a few femtoseconds) for multi-photon ionization, coupled with an X-ray Free-Electron Laser (XFEL) for probing.
- **Simulation Software (Pre-experiment):** A real-space implementation of Real-Time Time-Dependent Density Functional Theory (RT-TDDFT) code, such as OCTOPUS, is recommended for preliminary simulations to predict dynamics [3].

3. Workflow The experimental and theoretical workflow is designed to trigger, probe, and validate charge migration.



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4. Procedures

• Step 1: Theoretical Simulation (Pre-Experiment)

- **Software:** Use a real-space RT-TDDFT code like OCTOPUS [3].
- **Functional:** Employ a gradient-corrected functional like PBE with a self-interaction error (SIE) correction to accurately describe ionization potentials and hole mixing [3].
- **Simulation Box:** Set a spherical grid with a radius of ~ 12 Å and a spacing of 0.18 Å [3].
- **Calculation:** Simulate the electron dynamics by initiating the system with a hole in the HOMO. This models the "sudden ionization" approximation and provides a reference for the expected charge migration frequency and duration.

• Step 2: Experimental Trigger - IR Multi-photon Ionization

- Align the intense IR pump pulse to interact with the molecular beam.
- The multi-photon process should be tuned to selectively ionize the HOMO of **But-3-ynal**, creating the desired coherent superposition of cationic states [3].

• Step 3: Charge Migration

- After triggering, the electron hole will oscillate across the molecular framework. Theoretical predictions suggest this coherence can last for over 15 femtoseconds in suitable molecules like **But-3-ynal**, allowing for multiple oscillation periods [3].

• Step 4: Experimental Probe - XFEL Pulse

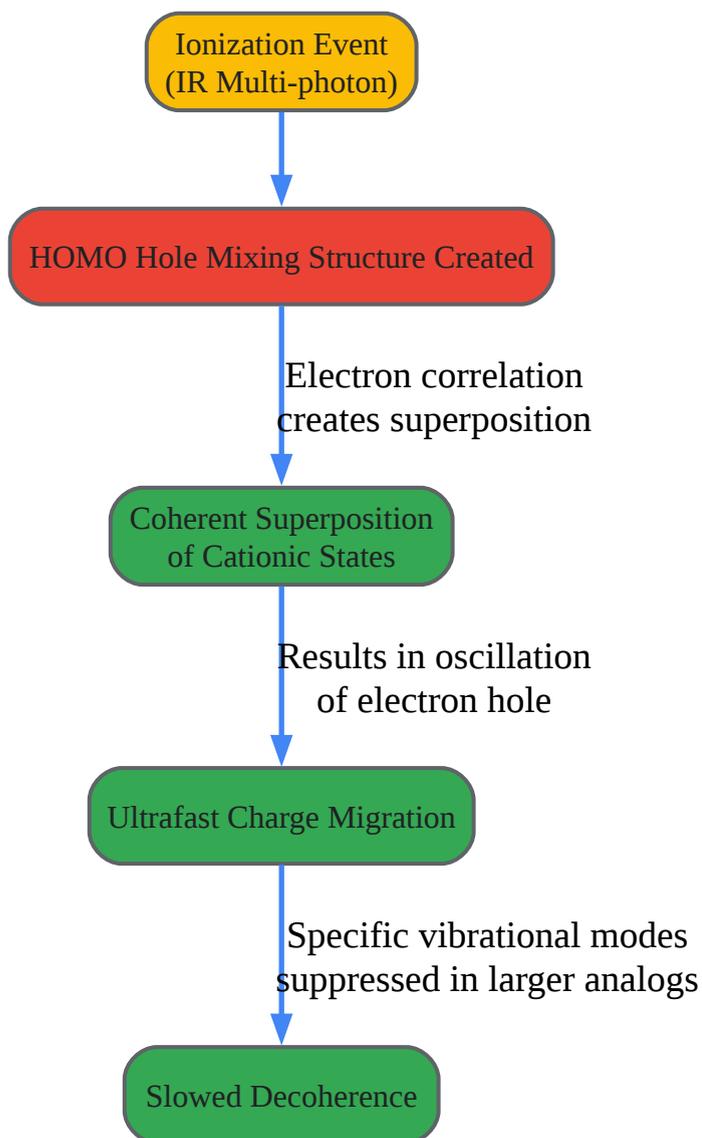
- After a precisely controlled time delay, probe the molecule with a soft X-ray pulse from an XFEL.
- The X-ray photon energy should be tuned to element-specific core-to-valence transitions (e.g., carbon K-edge). The transient absorption signal provides a direct, atomically-resolved measure of the evolving electron charge density [3].

• Step 5: Data Analysis and Validation

- Analyze the time-dependent absorption changes at different atomic sites to reconstruct the charge migration movie.
- Compare the experimental results with the pre-computed RT-TDDFT simulations to validate the observation of correlation-driven charge migration [3].

Mechanism of Long-Lasting Coherence

The diagram below illustrates the electronic structure mechanism that enables sustained charge migration in **But-3-ynal**.



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Key Considerations for Researchers

- **Molecular Design:** To maximize coherence time, consider synthesizing and testing longer-chain analogs of **But-3-ynal**, such as Pent-4-ynal. Theoretical work indicates that extending the carbon backbone can suppress decoherence induced by specific vibrational modes (like CO stretching), paradoxically prolonging charge migration [4].

- **Method Validation:** The IR multi-photon ionization approach has been computationally validated for several molecules, including **But-3-ynal**, propiolic acid, 2,5-dihydrofuran, and 3-pyrroline, all of which share similar hole-mixing characteristics for their HOMO [3].
- **Beyond a Single Molecule:** The principles discovered in **But-3-ynal** are general. The key is to find molecules where several properties—including a suitable ionization spectrum, strong hole mixing, and specific vibrational mode suppression—are fulfilled simultaneously to enable long-lasting, observable electron dynamics [1].

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To cite this document: Smolecule. [Application Notes: But-3-ynal in Attochemistry]. Smolecule, [2026]. [Online PDF]. Available at: [<https://www.smolecule.com/products/b563566#but-3-ynal-in-attochemistry-applications>]

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